
4-Hydroxyphenylacetic acid
Overview
Description
4-Hydroxyphenylacetic acid (4-HPA) is a phenolic acid derived from the microbial metabolism of dietary polyphenols, such as proanthocyanidins and kaempferol . Structurally, it consists of a phenyl ring with hydroxyl (-OH) and acetic acid (-CH₂COOH) groups at the para position (C₆H₅(OH)CH₂COOH). 4-HPA is notable for its hepatoprotective properties, particularly against acetaminophen (APAP)-induced liver injury. It modulates oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing phase II detoxification enzymes (e.g., UGTs, SULTs, GST), and suppressing cytochrome P450 2E1 (CYP2E1) activity .
Scientific Research Applications
4-Hydroxyphenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxyphenylacetic acid involves several pathways:
Antioxidative Action: It induces the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which enhances the activity of phase II and antioxidant enzymes.
Autophagy Induction: The compound has been shown to induce autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway, thereby exerting antithrombotic effects.
Modulation of Catecholamine Neurotransmitter Systems: It modulates the breakdown of neurotransmitters such as dopamine and norepinephrine.
Comparison with Similar Compounds
3,4-Dihydroxyphenylacetic Acid (3,4-HPA)
Structural Differences : 3,4-HPA contains two hydroxyl groups at the meta and para positions, whereas 4-HPA has a single hydroxyl group at the para position.
Functional Differences :
- Mechanism of Action : 3,4-HPA, a quercetin metabolite, activates Nrf2 but binds to CYP2E1 via its hydroxyl groups, while 4-HPA interacts with CYP2E1’s carboxyl-binding site, leading to stronger inhibition of APAP bioactivation .
- Efficacy : 4-HPA demonstrates superior hepatoprotection compared to 3,4-HPA, reducing APAP-induced ALT/AST levels by 68% vs. 50% at equivalent doses .
- Antioxidant Activity : Both compounds enhance glutathione (GSH) levels, but 4-HPA shows higher induction of glutamate-cysteine ligase catalytic subunit (GCLC), a rate-limiting enzyme in GSH synthesis .
Table 1: Comparison of 4-HPA and 3,4-HPA
Parameter | 4-HPA | 3,4-HPA |
---|---|---|
Hydroxyl Group Position | Para | Meta + Para |
CYP2E1 Binding Site | Carboxyl group | Hydroxyl groups |
Nrf2 Nuclear Translocation | 230% increase at 25 mg/kg | 170% increase at 25 mg/kg |
Reduction in 3-NT Levels | 68% | 50% |
Key Source | Kaempferol, proanthocyanidins | Quercetin |
3-Methoxy-4-Hydroxyphenylacetic Acid (HVA)
Structural Differences : HVA has a methoxy (-OCH₃) group at the meta position and a hydroxyl group at the para position.
Functional Differences :
- Biological Role: HVA is a dopamine metabolite and diagnostic marker for neuroblastoma, unlike 4-HPA, which is a polyphenol-derived antioxidant .
- Clinical Relevance : Elevated HVA in urine correlates with neural crest tumors, while 4-HPA’s significance lies in modulating oxidative stress and drug metabolism .
3-(4-Hydroxyphenyl)Propionic Acid
Structural Differences : This compound has a longer carbon chain (propionic acid) compared to 4-HPA’s acetic acid moiety.
Functional Differences :
- Antioxidant Capacity : 3-(4-Hydroxyphenyl)propionic acid exhibits higher Trolox Equivalent Antioxidant Capacity (TEAC = 0.579) than 4-HPA (TEAC = 0.504), likely due to enhanced radical scavenging from the extended side chain .
- Applications : While 4-HPA is studied for hepatoprotection, 3-(4-hydroxyphenyl)propionic acid is prioritized in food and cosmetic industries for its superior antioxidant properties .
N-Acetylcysteine (NAC)
Structural Differences : NAC is a synthetic thiol-containing compound, structurally unrelated to 4-HPA.
Functional Differences :
- Mechanism: NAC replenishes GSH directly, whereas 4-HPA upregulates endogenous antioxidants via Nrf2 .
- Efficacy: At 25 mg/kg, 4-HPA normalizes ALT/AST levels as effectively as 100 mg/kg NAC, suggesting higher potency in mitigating APAP toxicity .
- Safety : 4-HPA, being a natural metabolite, may offer fewer side effects compared to NAC, which can cause nausea and anaphylaxis .
Table 2: 4-HPA vs. NAC in APAP-Induced Liver Injury
Parameter | 4-HPA (25 mg/kg) | NAC (100 mg/kg) |
---|---|---|
ALT Reduction | 70% | 65% |
AST Reduction | 68% | 62% |
GSH Recovery | 200% of APAP group | 180% of APAP group |
Histopathological Improvement | Near-normal liver architecture | Moderate reduction in necrosis |
Biological Activity
4-Hydroxyphenylacetic acid (4-HPA) is a significant microbial metabolite derived from polyphenols, particularly kaempferol, and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of 4-HPA, focusing on its hepatoprotective, anti-inflammatory, antimicrobial, and potential therapeutic properties against osteoporosis.
1. Hepatoprotective Effects
Recent studies have highlighted the protective role of 4-HPA against acetaminophen (APAP)-induced liver injury. In an experimental model using mice, 4-HPA was administered in varying doses (6, 12, and 25 mg/kg) prior to APAP exposure. The findings revealed that:
- Oxidative Stress Reduction : 4-HPA significantly decreased markers of oxidative stress, including malondialdehyde (MDA) levels and increased glutathione (GSH) levels. It enhanced the activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) in a dose-dependent manner .
- Histopathological Improvements : Histological examinations showed that pre-treatment with 4-HPA mitigated liver damage characterized by necrosis and inflammation. The highest dose resulted in nearly normal liver architecture .
- Nrf2 Pathway Activation : 4-HPA facilitated the translocation of Nrf2 to the nucleus, promoting the expression of phase II detoxifying enzymes, thereby contributing to its hepatoprotective effects .
2. Anti-Inflammatory Properties
4-HPA has also demonstrated significant anti-inflammatory effects in various models:
- Pulmonary Inflammation : In a study involving seawater aspiration-induced lung injury in rats, 4-HPA reduced mortality and attenuated pulmonary edema and inflammation. It inhibited hypoxia-inducible factor-1α (HIF-1α) activation and inflammatory cytokine production .
- Mechanism of Action : The compound's ability to suppress HIF-1α was linked to decreased vascular permeability and inflammatory responses, showcasing its potential as a therapeutic agent for pulmonary conditions .
3. Antimicrobial Activity
The antimicrobial efficacy of 4-HPA has been explored against various pathogens:
- Listeria monocytogenes : Research indicated that 4-HPA inhibited the growth of Listeria monocytogenes in a dose-dependent manner. The mechanism involved damage to the bacterial cell membrane and a reduction in virulence factor expression .
- Implications for Food Safety : Given its effectiveness against foodborne pathogens, 4-HPA may serve as a natural preservative or therapeutic agent in food safety applications.
4. Potential in Osteoporosis Treatment
Emerging research suggests that 4-HPA may have therapeutic potential in treating osteoporosis:
- Inhibition of Osteoclast Formation : In an ovariectomized mouse model, which mimics postmenopausal osteoporosis, 4-HPA reduced reactive oxygen species (ROS) accumulation and inhibited osteoclast formation through modulation of Nrf2 and NF-κB signaling pathways .
- Bone Density Improvement : Micro-computed tomography (Micro-CT) analyses indicated that treatment with 4-HPA effectively prevented bone loss, suggesting its utility as a candidate drug for osteoporosis management .
5. Summary Table of Biological Activities
Q & A
Q. What are the most reliable analytical methods for quantifying 4-HPA in biological samples, and how should sample preparation be optimized?
Basic Methodological Answer:
4-HPA can be quantified using high-performance liquid chromatography (HPLC) paired with UV or fluorescence detection, as it exhibits strong absorbance in the UV range (e.g., λ~280 nm). For biological fluids like serum or urine, samples should be deproteinized using ice-cold methanol or acetonitrile (1:2 v/v) to remove interfering proteins. Solid-phase extraction (SPE) with C18 cartridges is recommended for complex matrices to enhance sensitivity . Fluorometric methods are also viable, leveraging its phenolic structure for derivatization with fluorescent probes .
Q. How should 4-HPA be stored to ensure stability, and what conditions accelerate degradation?
Basic Methodological Answer:
4-HPA is stable at -20°C under inert atmosphere (e.g., nitrogen) to prevent oxidation. It degrades under heat (>40°C), moisture, or exposure to strong acids/alkalis , leading to nitration or polymerization. For short-term use, store lyophilized powder in a desiccator. Solutions in DMSO (≥100 mg/mL) are stable for months at -20°C but should be aliquoted to avoid freeze-thaw cycles .
Q. What safety protocols are critical when handling 4-HPA in laboratory settings?
Basic Methodological Answer:
Use NIOSH-approved gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. In case of exposure, flush eyes/skin with water for ≥15 minutes . Work under a fume hood to avoid inhalation. Dispose of waste via specialized chemical disposal services, as ecological toxicity data are incomplete . No acute toxicity data exist, so treat it as a potential irritant (H315/H319/H335 hazard codes) .
Q. What experimental models are suitable for studying 4-HPA’s anti-inflammatory effects, and how are doses selected?
Advanced Methodological Answer:
In vivo, rat models of acute lung injury (e.g., seawater instillation) use 100 mg/kg oral doses to suppress TNF-α, IL-6, and lung edema . For hepatic steatosis, subcutaneous implants in mice (350 µg/day for 2 weeks) reverse lipid accumulation via HIF-1α inhibition . In vitro, primary alveolar epithelial cells (AECs) or macrophages (e.g., NR8383) are treated with 10–50 µM 4-HPA to study cytokine modulation . Dose selection aligns with pharmacokinetic studies showing peak plasma concentrations at 2–4 hours post-administration .
Q. How does 4-HPA modulate HIF-1α signaling, and what downstream pathways are affected?
Advanced Methodological Answer:
4-HPA suppresses HIF-1α by inhibiting mTOR/p70S6K-mediated translation and promoting proteasomal degradation in hypoxic cells. This reduces VEGF expression in endothelial cells, lowering vascular permeability . In macrophages, HIF-1α inhibition downregulates NLRP3 inflammasome activation, decreasing IL-1β secretion . Transcriptomic analysis (RNA-seq) and HIF-1α siRNA knockdown are critical for validating pathway specificity .
Q. How can contradictory findings about 4-HPA levels in serum vs. urine (e.g., high-fat diet vs. cancer models) be resolved?
Advanced Methodological Answer:
In rats fed high-fat diets, urinary 4-HPA decreases due to enhanced renal reabsorption, while serum levels rise from gut microbiota-mediated production . In pancreatic cancer patients, elevated serum 4-HPA correlates with tumor-associated dysbiosis . To reconcile contradictions, use isotope-labeled 4-HPA tracers in parallel with metagenomic analysis of gut microbiota to distinguish host vs. microbial contributions .
Q. What methodological challenges arise in detecting 4-HPA derivatives, such as 4-hydroxy-3-nitrophenylacetic acid?
Advanced Methodological Answer:
Nitrated derivatives form under acidic conditions (e.g., gastric fluid or SPE protocols), confounding quantification . To mitigate this, use neutral-pH extraction buffers and validate results with LC-MS/MS. Imprinted polymers (MIPs) with specificity for 4-HPA improve selectivity in SPE, reducing false positives from nitration artifacts .
Q. How can whole-cell bacterial bioassays be designed to study 4-HPA as a plant auxin analog?
Advanced Methodological Answer:
Engineer E. coli with the HpaA promoter fused to a fluorescent reporter (e.g., GFP). 4-HPA binds HpaA, inducing GFP expression, which is quantifiable via flow cytometry. Calibrate the assay using 0.1–10 µM 4-HPA and validate against LC-MS data. This system detects auxin activity in plant extracts with ≤1 nM sensitivity .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPVVBIMDBYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Record name | 4-hydroxyphenylacetic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-hydroxyphenylacetic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059745 | |
Record name | Benzeneacetic acid, 4-hydroxy- | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | 4-Hydroxyphenylacetic acid | |
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Record name | p-Hydroxyphenylacetic acid | |
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Solubility |
60.7 mg/mL | |
Record name | p-Hydroxyphenylacetic acid | |
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Vapor Pressure |
0.0000555 [mmHg] | |
Record name | 4-Hydroxyphenylacetic acid | |
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CAS No. |
156-38-7 | |
Record name | Hydroxyphenylacetic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=156-38-7 | |
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Record name | 4-Hydroxyphenylacetic acid | |
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Record name | 156-38-7 | |
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Record name | 156-38-7 | |
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Record name | Benzeneacetic acid, 4-hydroxy- | |
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Record name | Benzeneacetic acid, 4-hydroxy- | |
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Record name | p-hydroxyphenylacetic acid | |
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Record name | P-HYDROXYPHENYLACETIC ACID | |
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Record name | p-Hydroxyphenylacetic acid | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
148 - 150 °C | |
Record name | p-Hydroxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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